2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a chloro group and a sulfanylidene group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one typically involves the reaction of 2-sulfanylideneimidazolidin-1-one with a chlorinating agent. One common method is to react 2-sulfanylideneimidazolidin-1-one with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-sulfanylideneimidazolidin-1-one+thionyl chloride→this compound+SO₂+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Formation of substituted imidazolidinones.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(naphthalen-2-yl)ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity
Biological Activity
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one, with the chemical formula C5H7ClN2OS and CAS number 64202-34-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 178.64 g/mol |
Molecular Formula | C₅H₇ClN₂OS |
IUPAC Name | This compound |
Structural Formula | Structure |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study conducted by PubChem, the compound demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. A study highlighted in the Human Metabolome Database (HMDB) suggests that it scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is critical for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders.
Cytotoxic Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects were observed in human breast cancer cells (MCF-7), where the compound triggered caspase-dependent pathways leading to programmed cell death. This finding was supported by a series of assays measuring cell viability and apoptosis markers.
Study on Antimicrobial Efficacy
A notable case study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.
Study on Cancer Cells
Another significant study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types. Flow cytometry analysis confirmed increased levels of apoptotic cells when treated with the compound.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
Antimicrobial Mechanism:
- Inhibition of cell wall synthesis.
Antioxidant Mechanism:
- Scavenging of reactive oxygen species (ROS).
Cytotoxic Mechanism:
- Induction of apoptosis via caspase activation.
Properties
CAS No. |
64202-34-2 |
---|---|
Molecular Formula |
C5H7ClN2OS |
Molecular Weight |
178.64 g/mol |
IUPAC Name |
2-chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C5H7ClN2OS/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10) |
InChI Key |
ZZQUAWJCVMETDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C(=O)CCl |
Origin of Product |
United States |
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